(2S,3S)-2-amino-3-phenylbutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic approach towards (2S,3S)-3-hydroxyleucine building blocks has been developed, which could potentially be adapted for the synthesis of "(2S,3S)-2-amino-3-phenylbutanoic acid" .Molecular Structure Analysis
The molecular structure of “(2S,3S)-2-amino-3-phenylbutanoic acid” can be inferred from its name. The “2S,3S” denotes the stereochemistry of the molecule, indicating that it has two chiral centers at the 2nd and 3rd carbon atoms, both of which are in the S (sinister, left) configuration .Scientific Research Applications
Biochemical Interactions
- Inhibition of Thienylalanine Incorporation in Bacteria : This compound is found to inhibit the incorporation of thienylalanine in Escherichia coli, acting as a competitive antagonist (Edelson & Keeley, 1963).
Synthesis and Structural Analysis
- Synthesis Methods and Applications : Various synthetic routes have been explored for this compound, highlighting its significance as a key intermediate in producing inhibitors like Bestatin. These methods include amino acid protocols, organometallic methods, and enzyme routes, with potential applications in commercialization (Huang Yibo, 2013).
- X-Ray Structure Determination : X-ray crystallography has been used to determine the stereochemistry of this compound, particularly in its role as a component in bestatin, an inhibitor of certain aminopeptidases (Nakamura et al., 1976).
Molecular and Computational Studies
- Quantum Computational and Spectroscopic Studies : Density functional theory (DFT) calculations and molecular docking methods have been employed to study the functional derivatives of 2-phenylbutanoic acid, including 2-amino-3-phenylbutanoic acid. These studies provide insights into its molecular structure, vibrational spectra, and potential as a drug candidate (Raajaraman et al., 2019).
- Affinity Chromatography of Aminopeptidases : Derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid have been examined as potential immobilized ligands for developing efficient aminopeptidase adsorbents (Röhm, 1982).
Future Directions
The future directions for research on “(2S,3S)-2-amino-3-phenylbutanoic acid” could involve further exploration of its synthesis, potential biological activity, and incorporation into larger molecules or materials. The development of new synthetic methods could also enable the production of this compound in a more efficient and environmentally friendly manner .
properties
IUPAC Name |
(2S,3S)-2-amino-3-phenylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZQDMYEJPNDEN-CBAPKCEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-amino-3-phenylbutanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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